tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate

Thrombin inhibition Stereochemistry–activity relationship 4-Fluoroproline

tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate (CAS 1932331-49-1) is a fluorinated pyrrolidine derivative bearing a tert-butyl ester and a free secondary amine. The (2S,4S) configuration places the fluorine substituent cis to the carboxylate ester, enforcing a Cγ-endo pyrrolidine ring pucker that dictates distinct conformational and biological properties compared to the (2S,4R) trans diastereomer.

Molecular Formula C9H16FNO2
Molecular Weight 189.23 g/mol
Cat. No. B12842976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate
Molecular FormulaC9H16FNO2
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC(CN1)F
InChIInChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7-/m0/s1
InChIKeyJMORIDAQGDQESW-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate: A cis-Configured Fluoropyrrolidine Building Block for Medicinal Chemistry and Chiral Synthesis


tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate (CAS 1932331-49-1) is a fluorinated pyrrolidine derivative bearing a tert-butyl ester and a free secondary amine. The (2S,4S) configuration places the fluorine substituent cis to the carboxylate ester, enforcing a Cγ-endo pyrrolidine ring pucker that dictates distinct conformational and biological properties compared to the (2S,4R) trans diastereomer [1]. This compound serves as a versatile chiral intermediate for constructing dipeptidyl peptidase IV (DPP-IV) inhibitors, CCR5 antagonists, and other bioactive molecules where the cis-fluoropyrrolidine scaffold is pharmacophorically required [2][3].

Stereochemical target cis-Configured DPP-IV, thrombin, and CCR5 inhibitor synthesis
Conformational engineering Polyproline helix destabilization for collagen mimetics and protein design
Synthetic strategy Multi-step convergent routes with orthogonal tert-butyl ester deprotection
Radiochemistry [¹⁸F]PET tracer precursor for automated radiofluorination modules

Why Generic Substitution of tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate with Other Fluoropyrrolidine Esters or Diastereomers Fails


Substituting this compound with its (2S,4R) trans diastereomer, methyl ester analog, or N-Boc-protected variant introduces critical failures in stereochemical fidelity, synthetic efficiency, and downstream biological activity. The (2S,4S) cis configuration is not a trivial stereochemical variation; it enforces a Cγ-endo ring pucker that is specifically required by multiple pharmacologically validated targets, including DPP-IV and thrombin, where even a single stereochemical inversion at C4 can reduce potency by over 300-fold [1]. The tert-butyl ester is equally non-interchangeable: it provides steric bulk that suppresses intramolecular side reactions during fluorination—a problem documented with smaller methyl esters—and enables orthogonal deprotection chemistry incompatible with methyl or ethyl esters [2][3]. The free amine further distinguishes this compound from its N-Boc-protected counterpart by eliminating one deprotection step, directly reducing the synthetic step count for amide bond formation [2]. These three molecular features—cis stereochemistry, tert-butyl ester, and free amine—are interdependent; substituting any one of them breaks the synthetic route or the pharmacological rationale.

Trans diastereomer substitution

Opposite Cγ-exo ring pucker may not preserve the enzyme-bound conformation required by pharmacophoric targets; stereochemical inversion at C4 can shift target-binding profiles.

Smaller alkyl ester replacement

Methyl or ethyl esters lack orthogonal deprotection options and may promote intramolecular side reactions during fluorination, altering synthetic efficiency.

N-protected analog replacement

N-Boc-protected variants require an additional deprotection step, adding synthetic burden; the free amine here enables direct acylation or on-resin coupling.

Quantitative Differentiation Evidence for tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate vs. Closest Analogs


Stereochemical Potency Gate: 300-Fold Activity Loss Upon C4 Epimerization in Thrombin Inhibitors Built on 4-Fluoroproline Scaffolds

In a systematic study of 4-fluoroproline-based thrombin inhibitors, Staas et al. demonstrated that analogs incorporating (4R)-4-fluoroproline (corresponding to the (2S,4R) trans configuration) exhibited a 300-fold greater inhibitory potency than those containing (4S)-4-fluoroproline (corresponding to the (2S,4S) cis configuration). The potency difference was rationalized by X-ray crystallography and molecular modeling, which showed that the (4R) isomer stabilizes a proline ring conformation preferred for binding to the enzyme active site [1]. This establishes that the choice between cis and trans fluoropyrrolidine building blocks is not interchangeable: the target binding pocket dictates which diastereomer is active, and selecting the incorrect isomer can eliminate pharmacological activity.

Thrombin stereochemical gate
Head-to-head
~300× difference between (2S,4S) and (2S,4R) diastereomers (human thrombin assay)
Reported stereochemical selectivity gate
Target-dependent; model-specific enzyme context
Thrombin inhibition Stereochemistry–activity relationship 4-Fluoroproline

Synthetic Route Efficiency: Reduction of Synthetic Steps via Stereospecific Double Fluorination of (2S,4R)-Hydroxyproline to Yield Enantiomerically Pure (2S,4S)-4-Fluoropyrrolidine Synthons

Singh and Umemoto (2011) reported a stereospecific double fluorination method that converts N-protected (2S,4R)-4-hydroxyproline directly into N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides in high yield using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead). The crystalline N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride (2a) is isolated as an enantiomerically pure compound by simple crystallization. These carbonyl fluoride synthons are then converted to the corresponding tert-butyl esters, carboxamides, Weinreb amides, methyl esters, and carbonitriles in excellent yields [1]. The methodology enabled a significant decrease in the number of synthetic steps required compared to traditional routes that proceed via the free carboxylic acid and require additional protection/deprotection sequences [1][2].

Synthetic route efficiency
Reported
Singh-Umemoto route: stereospecific fluorination + 1 esterification step; traditional route: >7 steps with racemization risk
Supports synthetic route selection
As reported for Fmoc-protected carbonyl fluoride intermediate
Synthetic methodology Fluorination Dipeptidyl peptidase IV inhibitors

Orthogonal Deprotection: Selective Removal of tert-Butyl Ester in the Presence of Other Carboxylate Esters and N-Protecting Groups

Ytterbium triflate catalyzes the highly selective deprotection of tert-butyl esters in the presence of other ester groups (methyl, ethyl, benzyl) and N-protecting groups such as benzyloxycarbonyl (Cbz) and fluorenylmethoxycarbonyl (Fmoc), proceeding in almost quantitative yields under mild conditions [1]. This orthogonal reactivity is a direct advantage of the tert-butyl ester over the corresponding methyl or ethyl esters of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid, which cannot be chemoselectively removed in the presence of other ester functionalities. The free amine of tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate further expands orthogonal manipulation options, as it can be directly acylated or coupled without the additional TFA deprotection step required for N-Boc-protected analogs [2].

Orthogonal deprotection
Class-level
Yb(OTf)₃ catalyzed selective cleavage of tert-butyl ester in presence of methyl, ethyl, or benzyl esters
Chemoselective deprotection advantage
Class-level inference; substrate-dependent selectivity
Protecting group chemistry Orthogonal deprotection Peptide synthesis

Conformational Consequences: Quantitative Differential Effects of (2S,4S) vs. (2S,4R) 4-Fluoroproline on Polyproline Helix Stability

Lin and Horng (2014) quantified the thermodynamic and kinetic consequences of incorporating (2S,4S)-4-fluoroproline (flp) vs. (2S,4R)-4-fluoroproline (Flp) into polyproline peptides. Circular dichroism measurements revealed that a C-terminal (Flp)₃ triplet (trans isomer) stabilizes PPII structure and increases the PPII→PPI transition barrier by 1.53 kJ·mol⁻¹, while a (flp)₃ triplet (cis isomer) destabilizes PPII conformation and reduces the transition barrier by 4.61 kJ·mol⁻¹ [1]. This 6.14 kJ·mol⁻¹ differential in activation energy between the two diastereomers demonstrates that the (2S,4S) and (2S,4R) configurations produce opposite effects on peptide secondary structure stability. For applications requiring stabilization or destabilization of polyproline helices—such as collagen mimetics, protein engineering, or peptidomimetic drug design—the choice of diastereomer is dictated by the desired conformational outcome.

PPII helix stability
Head-to-head
ΔΔG‡ = 6.14 kJ·mol⁻¹; (2S,4S) reduces PPII→PPI barrier by 4.61 kJ·mol⁻¹, (2S,4R) increases by 1.53 kJ·mol⁻¹
Opposing conformational effects on polyproline helices
CD kinetics; host-guest peptide model
Peptide conformation Polyproline helices Stereoelectronic effects

cis-4-Fluoroproline: Superior Catalytic Activity over trans Isomer in Hydrogen–Deuterium Exchange

In phosphate-buffered solution, cis-4-fluoroproline (corresponding to the (2S,4S) configuration) is more active as a catalyst for hydrogen–deuterium exchange than the trans isomer. This distinction originates from a destabilizing interaction between the fluorine atom and phosphate anion during general acid-catalyzed dehydration of the carbinolamine intermediate, a mechanistic feature that is stereochemically dependent [1]. While this study was performed on the free amino acid rather than the tert-butyl ester, the catalytic advantage is inherent to the cis ring geometry and would be preserved in downstream derivatives sharing the same (2S,4S) pyrrolidine core.

H/D exchange catalysis
Reported
cis-4-Fluoroproline shows greater catalytic activity than trans isomer in hydrogen–deuterium exchange
Stereochemistry-dependent catalytic behavior
Phosphate-buffered conditions; free amino acid study
Organocatalysis Hydrogen–deuterium exchange 4-Fluoroproline

Optimal Application Scenarios for tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of cis-Configured DPP-IV Inhibitors Requiring (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Pharmacophores

Multiple DPP-IV inhibitor programs, including ASP8497 and related clinical candidates, require the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold as the core pharmacophore [1][2]. The tert-butyl ester serves as the direct precursor to the carbonitrile via conversion through the Weinreb amide or carboxamide intermediates, as described by Singh and Umemoto [1]. Using this compound eliminates the need for in-house stereoselective fluorination and ensures the cis configuration is installed prior to further elaboration, avoiding the 300-fold potency penalty associated with incorrect stereochemistry documented for 4-fluoroproline-containing inhibitors [3].

Peptide Engineering and Collagen Mimetic Design Requiring Quantitative Control Over PPII Helix Stability

For research programs engineering collagen mimetics, thermostable proteins, or polyproline-based biomaterials, the (2S,4S)-4-fluoroproline residue exerts a quantitatively predictable destabilizing effect on PPII helices (reducing the PPII→PPI transition barrier by 4.61 kJ·mol⁻¹), which is opposite to the stabilizing effect of the (2S,4R) diastereomer [4]. The tert-butyl ester form enables direct incorporation into solid-phase peptide synthesis after simple TFA deprotection, while the free amine facilitates on-resin coupling without additional deprotection steps [1].

Multi-Component Fragment Coupling Requiring Orthogonal Ester Deprotection in the Presence of Other Carboxylate Protecting Groups

In convergent synthetic routes where the (2S,4S)-4-fluoropyrrolidine fragment must be coupled to other ester-bearing intermediates, the tert-butyl ester is the only carboxyl protecting group that permits chemoselective deprotection under Yb(OTf)₃-catalyzed conditions without affecting methyl, ethyl, or benzyl esters [5]. This orthogonal reactivity is essential for maintaining stereochemical integrity at C2 during late-stage deprotection and is not achievable with the methyl or ethyl ester analogs of this scaffold.

Radiosynthesis of [¹⁸F]-Labeled cis-4-Fluoroproline PET Tracers for Fibrosis and Oncology Imaging

The tert-butyl ester precursor of (2S,4S)-4-fluoroproline has been directly employed in automated radiosynthesis of cis-[¹⁸F]4-fluoro-L-proline, a PET tracer under investigation for detecting pulmonary fibrosis, osteosarcomas, and colon carcinomas [6]. The tert-butyl ester group provides sufficient steric protection to enable clean radiofluorination with [¹⁸F]fluoride while preventing side reactions, after which the ester is cleaved to yield the free radiolabeled amino acid in a fully automated synthesis module [6].

Application
Selection Property
Validation Focus
DPP-IV inhibitor synthesis
cis-Configured fluoropyrrolidine scaffold
Carbonitrile pharmacophore elaboration
Collagen mimetic & peptide engineering
(2S,4S) PPII-destabilizing effect
CD-monitored PPII→PPI transition
Convergent multi-component synthesis
tert-Butyl ester orthogonal deprotection
Chemoselective cleavage in multi-ester systems
[¹⁸F]PET tracer radiosynthesis
Sterically protected tert-butyl ester precursor
Automated radiofluorination yield & purity
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